3-(2-Fluorophenyl)pyrrolidine
Overview
Description
3-(2-Fluorophenyl)pyrrolidine is a chemical compound with the CAS Number: 885277-79-2 . It has a molecular weight of 165.21 . It is in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as this compound, often involves the use of N-carbamate-protected amino alcohols and the activation of the hydroxyl group via the use of orthoesters . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 . The key for this InChI code is LFPKQKJXQFPLOD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 165.21 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Pyrrolidine Alkaloids in Pharmacotherapy
3-(2-Fluorophenyl)pyrrolidine falls under the broader category of pyrrolidine alkaloids, which are known for their significant biological activities. A review highlighted the diverse biological activities of these alkaloids, including their potential in antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological applications. Interestingly, some pyrrolidine alkaloids have also been identified to exert toxic effects on animal organs, demonstrating their dual potential in pharmacotherapy and toxicity (Islam & Mubarak, 2020).
Synthesis of Pyrrolidine Derivatives
The compound 3-pyrrolin-2-one, closely related to this compound, has been extensively studied for its synthesis pathways. A systematic survey covered various de novo syntheses of 3-pyrrolin-2-ones from acyclic precursors or by transforming other cyclic systems. The importance of these compounds is underscored by their occurrence in natural products, diverse biological activity, and their utility as building blocks for preparing other materials (Pelkey et al., 2015).
Metabolism Study of Alkaloids
Alkaloids, including pyrrolidine derivatives, have been the subject of extensive metabolic studies due to their physiological functions in humans and animals. The metabolism of these compounds is central in regulating the toxicity of various phytochemicals. Understanding the hepatic microsomal enzymes involved in the metabolism of alkaloids can encourage further research and development of new plant-derived alkaloidal drugs (Debnath et al., 2023).
Safety and Hazards
The safety information for 3-(2-Fluorophenyl)pyrrolidine includes several hazard statements: H302, H315, H318, H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P310, P330, P332+P313, P337+P313, P362, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Pyrrolidine compounds, such as 3-(2-Fluorophenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of 3-(2-Fluorophenyl)pyrrolidine with its targets remain to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives have been found to influence a wide range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the bioavailability of the compound .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents .
Properties
IUPAC Name |
3-(2-fluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPKQKJXQFPLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600975 | |
Record name | 3-(2-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-79-2 | |
Record name | 3-(2-Fluorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-fluorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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